molecular formula C17H16ClN3O5S B2575015 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203340-59-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2575015
CAS No.: 1203340-59-3
M. Wt: 409.84
InChI Key: XZKADBNGHGZQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl group and a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c18-13-4-2-11(8-14(13)21-6-1-7-27(21,23)24)19-17(22)20-12-3-5-15-16(9-12)26-10-25-15/h2-5,8-9H,1,6-7,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKADBNGHGZQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages

  • Compound A: 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea (from ) Key Differences:
  • Replaces the benzo[d][1,3]dioxol group with a benzothiazole core.
  • Substitutes the isothiazolidin-1,1-dioxide with morpholine rings.
  • Retains the urea linkage but adds an ethyl group to one urea nitrogen.

    • Synthetic Yield : 82% in the final step, comparable to typical yields for urea derivatives .
    • Implications : The benzothiazole and morpholine groups may enhance solubility but reduce metabolic stability compared to the target compound’s isothiazolidin-dioxide and chloro substituents.
  • Compound B: 1-(benzo[d][1,3]dioxol-5-yl)-3-(phenylthio)imidazo[1,5-a]quinoline (from ) Key Differences:
  • Replaces the urea linkage with a thioimidazole bridge.
  • Lacks the chloro and isothiazolidin-dioxide substituents.
    • Implications : The thioether group may confer redox activity but reduce hydrogen-bonding capacity compared to urea.

Analogues with Benzo[d][1,3]dioxol Moieties

  • Compound C : 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (from )
    • Key Differences :
  • Substitutes urea with a cyclopropanecarboxamide linkage.
  • Introduces difluorination on the benzo[d][1,3]dioxol group.
    • Implications : The difluoro substitution likely enhances electronegativity and metabolic resistance, while the carboxamide may alter target specificity compared to urea.

Research Findings and Implications

  • The isothiazolidin-1,1-dioxide group, akin to sulfonamides, may improve pharmacokinetic profiles by resisting oxidative metabolism .
  • Synthetic Challenges :
    • The target compound’s synthesis likely requires palladium-catalyzed cross-coupling for isothiazolidin-dioxide introduction, similar to methods in .
    • Crystallographic tools like SHELX and Mercury () are critical for confirming stereochemistry and packing patterns in such complex structures.

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